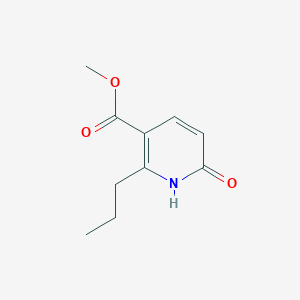

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate

CAS No.:

Cat. No.: VC17460399

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | methyl 6-oxo-2-propyl-1H-pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H13NO3/c1-3-4-8-7(10(13)14-2)5-6-9(12)11-8/h5-6H,3-4H2,1-2H3,(H,11,12) |

| Standard InChI Key | JJABKNZJTWLYMD-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C=CC(=O)N1)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate is systematically named methyl 6-oxo-2-propyl-1H-pyridine-3-carboxylate under IUPAC nomenclature . Its canonical SMILES string, , encodes the propyl side chain, ester group, and keto functionality . The compound’s InChIKey (JJABKNZJTWLYMD-UHFFFAOYSA-N) and InChI identifier (InChI=1S/C10H13NO3/c1-3-4-8-7(10(13)14-2)5-6-9(12)11-8/h5-6H,3-4H2,1-2H3,(H,11,12)) provide unambiguous descriptors for computational chemistry applications .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 195.21 g/mol | |

| CAS Registry Number | 1707727-69-2 | |

| SMILES |

Structural Features

The compound’s 1,6-dihydropyridine core introduces partial unsaturation, with the 6-oxo group contributing to tautomeric equilibria . The propyl substituent at C2 and ester group at C3 create steric and electronic effects that influence reactivity. X-ray crystallography data are unavailable, but computational models predict a planar pyridine ring with the propyl chain adopting a gauche conformation .

Synthesis and Manufacturing

Conventional Synthesis Routes

Synthesis typically involves multi-step reactions starting from pyridine precursors. Alkylation of 6-hydroxypyridine derivatives with propylating agents, followed by esterification of the carboxylic acid intermediate, yields the target compound . For example, propyl bromide may alkylate 6-oxo-1,6-dihydropyridine-3-carboxylic acid, with subsequent methyl ester formation via methanol under acidic conditions.

Table 2: Comparative Synthesis Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume